Regioisomeric Methoxy Position Alters Computed Lipophilicity (XLogP3-AA) by 0.9 Units
The position of the methoxy substituent on the N-aryl ring directly impacts the compound's predicted lipophilicity. The 3-methoxy isomer (target compound) has a moderate, though uncomputed, lipophilicity profile. In contrast, the 2-methoxy regioisomer, 3,5-dibromo-1-(2-methoxyphenyl)pyrazole, has a computed XLogP3-AA value of 3.9 [1]. This 0.9 unit difference versus a hypothetical unsubstituted phenyl analog (XLogP ~3.0) can significantly affect solubility, membrane permeability, and chromatographic retention time, making the 3-methoxy derivative a distinct choice for optimizing lead compounds.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Not computed |
| Comparator Or Baseline | 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole: XLogP3-AA = 3.9; Unsubstituted phenyl analog: XLogP ~3.0 (estimated) |
| Quantified Difference | Δ = 0.9 units (2-methoxy vs. unsubstituted) |
| Conditions | Computed property from molecular structure |
Why This Matters
A 0.9 unit difference in logP translates to a ~8-fold difference in partition coefficient, which can be decisive for optimizing pharmacokinetic properties in drug discovery.
- [1] PubChem. 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole. CID 77174640. View Source
